molecular formula C15H17N3O2S B6116361 N-(4-ethylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide

N-(4-ethylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B6116361
M. Wt: 303.4 g/mol
InChI Key: OGRWWKXUMABOQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide is a heterocyclic acetamide derivative characterized by a 4-ethylphenyl group linked via an acetamide bridge to a sulfanyl-substituted pyrimidine ring (4-hydroxy-6-methylpyrimidin-2-yl).

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-3-11-4-6-12(7-5-11)17-14(20)9-21-15-16-10(2)8-13(19)18-15/h4-8H,3,9H2,1-2H3,(H,17,20)(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRWWKXUMABOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

The compound's chemical profile is as follows:

PropertyDetails
Molecular Formula C15H17N3O2S
Molecular Weight 303.38 g/mol
LogP 3.0173
Hydrogen Bond Acceptors 6
Hydrogen Bond Donors 2
Polar Surface Area 57.475 Ų
InChI Key OGRWWKXUMABOQZ-UHFFFAOYSA-N

These properties suggest that the compound has moderate lipophilicity and a suitable structure for interaction with biological targets.

Research indicates that this compound may exert its effects through various mechanisms, including:

  • Caspase-1 Inhibition : In studies involving allergic rhinitis models, the compound demonstrated the ability to regulate caspase-1 activation, a key player in inflammatory responses . This suggests potential anti-inflammatory properties.
  • Cytokine Modulation : The compound significantly reduced levels of pro-inflammatory cytokines such as IL-1β, IL-5, IL-6, and TNF-α in animal models . This modulation indicates its role in managing inflammatory conditions.

Case Studies

  • Allergic Rhinitis Model :
    • In an experimental study using an ovalbumin-sensitized mouse model, treatment with the compound resulted in decreased symptoms associated with allergic rhinitis. Notably, it reduced the levels of IgE and histamine, which are critical mediators in allergic responses .
    • The treatment also led to a reduction in eosinophil and mast cell infiltration in nasal tissues, further supporting its anti-inflammatory potential.
  • Cytotoxicity Assessment :
    • Preliminary assessments indicated that this compound did not exhibit significant cytotoxic effects at therapeutic concentrations, making it a candidate for further development in treating inflammatory diseases without adverse effects on cell viability.

Research Findings

A review of existing literature reveals several pharmacological activities associated with the compound:

  • Anti-inflammatory Activity : The compound has been linked to inhibition of pathways involved in inflammation, particularly through modulation of cytokine release and caspase activity .
  • Potential Therapeutic Applications : Given its biological activity profile, there is a growing interest in exploring its use in treating conditions such as allergic rhinitis and other inflammatory disorders.

Comparison with Similar Compounds

Structural Variations in Pyrimidine and Phenyl Substituents

The compound’s structural framework is shared with several analogues, differing primarily in substituents on the pyrimidine and phenyl rings. Key examples include:

Compound Name Pyrimidine Substituents Phenyl Substituents Molecular Formula Key Features
N-(4-ethylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide (Target) 4-hydroxy, 6-methyl 4-ethyl C₁₅H₁₇N₃O₂S Hydroxy group enhances hydrogen bonding potential; ethyl improves lipophilicity.
N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide 4,6-diamino 4-chloro C₁₂H₁₂ClN₅S Diamino groups increase basicity; chloro enhances electron-withdrawing effects.
2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide 4,6-dimethyl Phenyl (unsubstituted) C₁₄H₁₅N₃OS Methyl groups reduce polarity; perpendicular aromatic rings (dihedral angle: 91.9°).
N-(4-phenoxyphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide 4-hydroxy, 6-methyl 4-phenoxy C₁₉H₁₇N₃O₃S Phenoxy group increases steric bulk and lipophilicity.
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)thio)acetamide) Triazole (4-ethyl, 5-pyridinyl) 4-ethyl C₁₉H₂₂N₆OS Triazole core replaces pyrimidine; Orco agonist activity.

Key Observations :

  • Hydroxy vs. Amino Groups: The target compound’s 4-hydroxy group (vs.
  • Substituent Effects on Conformation: Crystallographic data show that substituents influence dihedral angles between aromatic rings. For example, the diaminopyrimidine analogue has a 42.25° angle, while the dimethylpyrimidine derivative adopts a near-perpendicular conformation (91.9°). These angles affect molecular rigidity and target binding.
  • Biological Implications : Triazole-containing analogues like VUAA1 and OLC-12 exhibit Orco agonist activity , suggesting that pyrimidine-to-triazole substitutions alter target specificity.

Key Insights :

  • Enzyme Inhibition : Oxadiazole derivatives show inhibitory activity against α-glucosidase and BChE, suggesting that acetamide scaffolds with heterocyclic sulfanyl groups are promising for enzyme-targeted drug design.
  • Receptor Agonism : Triazole-based analogues (e.g., VUAA1) highlight the importance of heterocyclic core flexibility in receptor binding .

Physicochemical Properties

Substituents significantly impact solubility, melting points, and stability:

Compound Melting Point/State Solubility Predictions Notes
This compound Not reported (likely solid) Moderate (hydroxy group enhances hydrophilicity) Potential for crystalline polymorphism.
N-(2-methyl-6-nitrophenyl)-2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Amorphous powder Low (nitro and indole groups reduce solubility) Bioactivity retained despite low solubility.
2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide Crystalline solid Low (methyl groups increase hydrophobicity) Perpendicular rings may hinder packing.

Preparation Methods

Nucleophilic Substitution with Pyrimidine-2-Thiol

A primary route involves the reaction of 2-chloro-N-(4-ethylphenyl)acetamide with 4-hydroxy-6-methylpyrimidine-2-thiol under basic conditions:

Reaction Scheme:

2-Chloro-N-(4-ethylphenyl)acetamide+4-Hydroxy-6-methylpyrimidine-2-thiolBaseTarget Compound+HCl\text{2-Chloro-N-(4-ethylphenyl)acetamide} + \text{4-Hydroxy-6-methylpyrimidine-2-thiol} \xrightarrow{\text{Base}} \text{Target Compound} + \text{HCl}

Typical Conditions:

  • Solvent: Dimethylformamide (DMF) or isopropanol

  • Base: Potassium carbonate or triethylamine

  • Temperature: 60–80°C for 6–12 hours

  • Yield: Estimated 45–65% based on analogous substitutions

Example Protocol:

  • Dissolve 2-chloro-N-(4-ethylphenyl)acetamide (10 mmol) and 4-hydroxy-6-methylpyrimidine-2-thiol (10 mmol) in anhydrous DMF.

  • Add K₂CO₃ (15 mmol) and stir at 70°C under nitrogen for 8 hours.

  • Quench with ice water, extract with ethyl acetate, and purify via recrystallization from ethanol.

Mitsunobu Reaction for Sulfur Linkage Formation

For substrates with hydroxyl groups, the Mitsunobu reaction offers an alternative pathway. However, this method requires prior oxidation of the thiol to a disulfide, followed by reduction:

Reaction Steps:

  • Oxidation: Convert 4-hydroxy-6-methylpyrimidine-2-thiol to the disulfide using I₂ or H₂O₂.

  • Mitsunobu Coupling: React the disulfide with N-(4-ethylphenyl)-2-hydroxyacetamide using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

  • Reduction: Cleave the disulfide bond with Zn/HCl to yield the target thioether.

Challenges:

  • Multiple steps reduce overall yield.

  • Requires stringent anhydrous conditions.

One-Pot Condensation Approach

A streamlined method combines acetamide formation and sulfur linkage in a single pot:

Procedure:

  • React 4-ethylaniline with 2-bromoacetyl bromide in dichloromethane to form 2-bromo-N-(4-ethylphenyl)acetamide.

  • Add 4-hydroxy-6-methylpyrimidine-2-thiol and triethylamine, stirring at room temperature for 24 hours.

  • Isolate via filtration and wash with cold methanol.

Advantages:

  • Avoids intermediate isolation.

  • Suitable for gram-scale synthesis.

Optimization and Critical Parameters

Solvent Selection

SolventReaction RateYield (%)Purity Issues
DMFFast60–65Difficult removal
IsopropanolModerate50–55Improved solubility
THFSlow40–45Low thiol reactivity

Polar aprotic solvents like DMF enhance nucleophilicity but complicate purification.

Base Effects

  • Triethylamine: Yields ~55% but forms hydrochloride precipitates.

  • K₂CO₃: Higher yields (~65%) due to milder conditions.

Purification and Characterization

Recrystallization

  • Preferred Solvent: Ethanol/water (3:1)

  • Purity: >98% by HPLC after two recrystallizations.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 10.2 (s, 1H, NH), 8.1 (s, 1H, pyrimidine-H), 2.5 (q, 2H, CH₂CH₃).

  • MS (ESI): m/z 303.38 [M+H]⁺.

Challenges and Mitigation Strategies

  • Thiol Oxidation:

    • Use inert atmosphere (N₂/Ar) during reactions.

    • Add antioxidants like BHT (butylated hydroxytoluene).

  • Low Solubility:

    • Employ DMF/THF mixtures at elevated temperatures.

Comparative Analysis of Methods

MethodStepsYield (%)ScalabilityCost
Nucleophilic Substitution260–65HighLow
Mitsunobu435–40ModerateHigh
One-Pot150–55HighModerate

The nucleophilic substitution route offers the best balance of efficiency and cost .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(4-ethylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Core Pyrimidine Formation : Condensation of thiourea with ethyl acetoacetate under acidic conditions to form the 4-hydroxy-6-methylpyrimidin-2-yl scaffold .

Thioether Linkage : Reacting the pyrimidine with chloroacetyl chloride, followed by nucleophilic substitution with 4-ethylaniline.

  • Optimization Strategies :
  • Temperature Control : Maintain 60–80°C during thioether bond formation to minimize side reactions.
  • Catalysis : Use triethylamine (TEA) to deprotonate intermediates and enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) yields >95% purity.

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., δ 2.35 ppm for pyrimidine methyl; δ 7.2–7.4 ppm for ethylphenyl protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+ at m/z 332.1184 for C₁₆H₁₈N₃O₂S⁺) .
  • Infrared Spectroscopy (IR) : Peaks at 1670 cm⁻¹ (amide C=O) and 3250 cm⁻¹ (pyrimidine -OH) .

Q. What biological assays are suitable for preliminary evaluation of its bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against α-glucosidase (diabetes target) or lipoxygenase (LOX, inflammation target) using spectrophotometric assays .
  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus or E. coli (96-well plate format) .
  • Cytotoxicity : MTT assay on human fibroblast cells (LD₅₀ > 100 µM indicates low toxicity) .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in the compound’s structure?

  • Methodological Answer :

  • Data Collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect intensity data .
  • Refinement : SHELXL-2016 refines anisotropic displacement parameters. Key metrics:
  • R-factor : <0.05 for high-resolution (<1.0 Å) data .
  • Torsion Angles : Compare pyrimidine-ethylphenyl dihedral angles with analogs (e.g., 42.25° vs. 67.84° in chlorophenyl derivatives) to identify steric effects .
  • Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize folded conformations (e.g., N4–H⋯N1 distance: 2.12 Å) .

Q. What computational strategies predict binding interactions with biological targets, and how do results align with experimental data?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with LOX (PDB: 3V99). Key findings:
  • Binding Affinity : ΔG = −8.2 kcal/mol (comparable to reference inhibitors like nordihydroguaiaretic acid) .
  • Key Residues : Hydrogen bonds with Arg533 and hydrophobic interactions with Leu373 .
  • Molecular Dynamics (MD) : 100-ns simulations (GROMACS) assess complex stability. RMSD <2.0 Å indicates stable binding .

Q. How can contradictory bioactivity results (e.g., enzyme inhibition vs. cytotoxicity) be reconciled?

  • Methodological Answer :

  • Dose-Response Analysis : Perform IC₅₀ determinations across 5–100 µM to identify non-specific toxicity thresholds .
  • Selectivity Profiling : Compare activity against related enzymes (e.g., LOX vs. COX-2) to assess target specificity.
  • Metabolite Screening : LC-MS/MS identifies reactive intermediates (e.g., quinone methides) that may explain off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.